molecular formula C11H12F3N B3115939 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 212695-46-0

2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3115939
CAS No.: 212695-46-0
M. Wt: 215.21 g/mol
InChI Key: HQFKXHOMGKNFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 212695-46-0) is a versatile tetrahydroquinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound is characterized by a tetrahydroquinoline core structure substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position. The trifluoromethyl group is known to enhance the molecule's metabolic stability and binding affinity to biological targets. This compound serves as a key synthetic intermediate and scaffold in pharmaceutical research. Tetrahydroquinoline derivatives have been identified as potential cholesteryl ester transfer protein (CETP) inhibitors . CETP inhibitors are investigated for their ability to regulate cholesterol levels by increasing HDL-cholesterol and decreasing LDL-cholesterol, presenting a promising therapeutic strategy for atherosclerotic diseases and hyperlipidemia . Furthermore, recent scientific investigations highlight the value of 1,2,3,4-tetrahydroquinoline derivatives as novel RORγ inverse agonists . This mechanism is a growing area of interest in oncology, particularly for the treatment of castration-resistant prostate cancer (CRPC), as targeting RORγ can suppress the expression of androgen receptor (AR) and related oncogenes . Additionally, structurally similar N-aryl tetrahydroquinoline compounds have demonstrated potent activity as tubulin polymerization inhibitors targeting the colchicine binding site, showing exceptional cytotoxicity against a panel of human tumor cell lines . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for exploring new cardiovascular agents, anticancer therapies, and other biomedical applications.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h4-7,15H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFKXHOMGKNFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212695-47-1, 212695-46-0
Record name (-)-1,2,3,4-Tetrahydro-2-methyl-6-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212695-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-methyl-6-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212695-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

Overview

2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline family, characterized by its unique trifluoromethyl group. This structural feature significantly influences its physicochemical properties and biological activities. The compound has garnered attention for its potential applications across various scientific fields, including medicinal chemistry, materials science, and biochemistry.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its biological activity. Research indicates that tetrahydroquinoline derivatives can exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Studies have highlighted the compound's potential to inhibit the growth of certain bacteria and fungi. The trifluoromethyl group enhances binding affinity to biological targets, making it effective against specific pathogens.
  • Anticancer Properties : Preliminary studies suggest that 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline may influence pathways associated with cancer cell proliferation and apoptosis. This makes it a candidate for further investigation in cancer therapeutics.
  • Cholesterol Regulation : Research has identified tetrahydroquinoline derivatives as potential cholesteryl ester transfer protein (CETP) inhibitors. These compounds can help regulate HDL and LDL cholesterol levels, offering therapeutic avenues for cardiovascular diseases .

Chemical Synthesis

In synthetic chemistry, 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a valuable building block for developing more complex molecules. Its unique structure allows for various chemical transformations that can lead to innovative compounds with enhanced properties.

Material Science

The compound's distinct chemical properties make it suitable for applications in material science. It can be utilized in the development of advanced materials such as:

  • Liquid Crystals : Due to its unique molecular arrangement and electronic properties.
  • Dyes and Pigments : The trifluoromethyl group can enhance color stability and solubility in various solvents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria with an IC50 value of 12.5 µM against Staphylococcus epidermidis, while showing reduced efficacy against Gram-negative strains due to their protective outer membranes.

CompoundTarget BacteriaIC50 (µM)
This compoundStaphylococcus epidermidis12.5
Comparison Compound (DMSO)->100

Case Study 2: CETP Inhibition

Research focusing on the CETP inhibitory activity of tetrahydroquinoline derivatives found that compounds like 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline could effectively increase HDL cholesterol levels while decreasing LDL cholesterol levels. This mechanism is particularly relevant for developing treatments for hyperlipidemia and arteriosclerotic diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted tetrahydroquinolines and quinoline derivatives. Examples include:

Uniqueness

2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a trifluoromethyl group and a tetrahydroquinoline ring.

Biological Activity

2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C10H10F3N
  • Molecular Weight : 201.19 g/mol
  • CAS Number : 450-62-4
  • Structure : The compound features a tetrahydroquinoline core with a trifluoromethyl group at the 6-position and a methyl group at the 2-position.

Synthesis

The synthesis of 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves several steps:

  • Formation of the Tetrahydroquinoline Framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced using reagents such as trifluoroacetic anhydride under controlled conditions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of tetrahydroquinoline derivatives, including 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Research indicates that this compound exhibits:

  • Bactericidal Effects : Effective against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Fungal Inhibition : Demonstrated antifungal activity in vitro against common pathogens.

Anticancer Properties

Research has shown that tetrahydroquinoline derivatives possess anticancer properties. Specifically:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.
  • Case Studies : In vitro studies revealed that 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline significantly reduced the viability of various cancer cell lines.
StudyCell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound:

  • Cytoprotective Activity : Exhibits protective effects against oxidative stress-induced neuronal damage.
  • Potential Applications : May be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline:

  • Absorption and Distribution : The lipophilic nature due to the trifluoromethyl group enhances membrane permeability.
  • Metabolism : Primarily metabolized in the liver; specific metabolic pathways need further investigation.
  • Excretion : Predominantly excreted via urine; renal clearance studies are recommended.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization strategies starting from substituted aniline precursors. Key steps include:

  • Catalytic Cyclization : Gold-catalyzed cyclization of trifluoromethylated propargyl-amines (e.g., Zhu et al., 2012) offers regioselective control for introducing the trifluoromethyl group at the 6-position .
  • Acid/Base-Mediated Reactions : Use of trifluoroacetic acid or Et3N to facilitate ring closure, with solvent choice (THF, DCM) impacting reaction kinetics .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC and confirm via <sup>1</sup>H/<sup>19</sup>F NMR .

Q. How does the trifluoromethyl substituent at the 6-position influence the electronic and steric properties of the tetrahydroquinoline core?

  • Methodological Answer : The -CF3 group:

  • Electron-Withdrawing Effect : Reduces electron density at the quinoline ring, enhancing electrophilic substitution resistance (confirmed via Hammett σp values) .
  • Steric Hindrance : Ortho-substitution at the 6-position increases steric bulk, affecting π-stacking in biological assays (e.g., enzyme inhibition studies) .
  • Fluorine-Specific Interactions : Polar C-F bonds may engage in hydrogen bonding or dipole-dipole interactions, critical for ligand-receptor binding (validate via X-ray crystallography) .

Advanced Research Questions

Q. What strategies optimize regioselective trifluoromethylation during tetrahydroquinoline synthesis?

  • Methodological Answer :

  • Catalyst Design : Au(I)/Ag(I) bimetallic systems enhance regioselectivity for 6-position substitution (Yanai et al., 2007; 85% yield reported) .
  • Direct Fluorination : Use of Selectfluor® or Ruppert-Prakash reagent (TMSCF3) under anhydrous conditions minimizes byproducts .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) predict transition-state energies to prioritize reaction pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with -CF3 replaced by -CH3, -Cl, or -NO2 at the 6-position. Compare IC50 values in target assays (e.g., kinase inhibition) .
  • In Silico Modeling : Dock derivatives into protein active sites (AutoDock Vina) to correlate steric/electronic parameters with binding affinity .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) to identify metabolically robust candidates .

Q. What approaches resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Multi-Scale Modeling : Combine DFT (electronic effects) and molecular dynamics (solvent/solute interactions) to refine reaction mechanisms .
  • Experimental Validation : Re-run reactions under controlled conditions (e.g., inert atmosphere, trace H2O exclusion) to isolate variables causing discrepancies .
  • Cross-Referencing : Compare with fluorinated analogs (e.g., 6-fluoro-2-methyl derivatives) to identify trends in substituent effects .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for characterizing 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>19</sup>F NMR (δ -60 to -70 ppm for -CF3) and <sup>13</sup>C NMR confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. for C11H12F3N: 215.09 g/mol) .
  • XRD/X-ray Crystallography : Resolve stereochemistry and crystal packing effects for solid-state studies .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • HPLC Monitoring : Track degradation products (e.g., oxidized quinoline forms) using C18 columns and acetonitrile/water gradients .
  • Stabilizers : Test antioxidants (BHT) or inert atmospheres (N2) to extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.